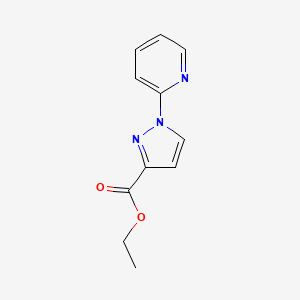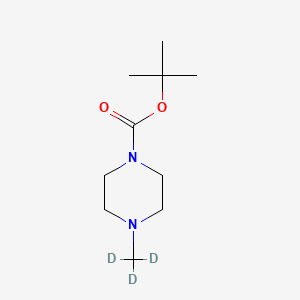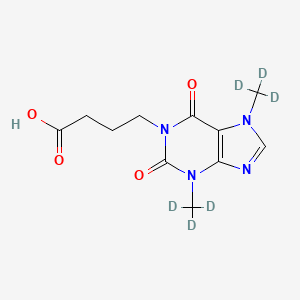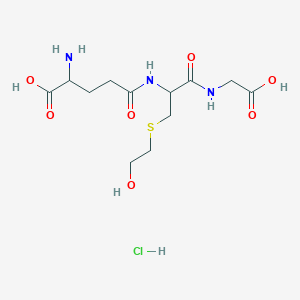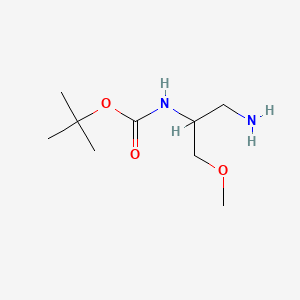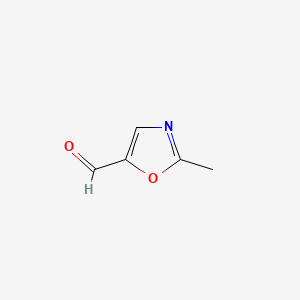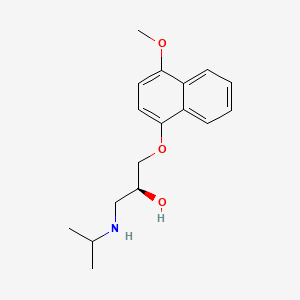![molecular formula C14H17NO3 B588201 beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile CAS No. 1391054-58-2](/img/structure/B588201.png)
beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile: is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Formation of the benzene ring: This can be achieved through various methods, including Friedel-Crafts alkylation or acylation.
Introduction of the nitrile group: This can be done using a cyanation reaction, where a suitable leaving group is replaced by a nitrile group.
Analyse Des Réactions Chimiques
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The acetyloxy group can be hydrolyzed to form a hydroxyl group.
Applications De Recherche Scientifique
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of proteins and their functions.
Chemical Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mécanisme D'action
The specific mechanism of action for beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The acetyloxy and methoxy groups may play a role in modulating the compound’s activity and specificity .
Comparaison Avec Des Composés Similaires
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile can be compared with other similar compounds, such as:
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanoic acid: This compound has a carboxylic acid group instead of a nitrile group.
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutylamine: This compound has an amine group instead of a nitrile group.
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutyl alcohol: This compound has a hydroxyl group instead of a nitrile group.
These similar compounds highlight the versatility of the this compound scaffold in chemical synthesis and its potential for various applications.
Propriétés
IUPAC Name |
[2-(cyanomethyl)-3-(3-methoxyphenyl)propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11(16)18-10-13(6-7-15)8-12-4-3-5-14(9-12)17-2/h3-5,9,13H,6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXGRAUCLFBPNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC#N)CC1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
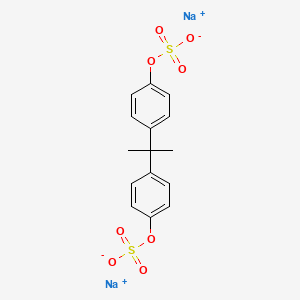
![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)
